molecular formula C20H20ClN3O2 B2866094 1-(3-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione CAS No. 299408-68-7

1-(3-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione

Cat. No.: B2866094
CAS No.: 299408-68-7
M. Wt: 369.85
InChI Key: QPHLYDOHVBOKRT-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is a complex organic compound characterized by its unique structure and diverse applications in scientific research and industry. This compound features a pyrrolidine-2,5-dione core, substituted with a 3-chlorophenyl group and a 4-phenylpiperazin-1-yl group. Its intricate molecular architecture makes it a subject of interest in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is the reaction of 3-chlorophenylamine with 4-phenylpiperazine in the presence of a suitable coupling agent, such as carbonyldiimidazole (CDI), to form the pyrrolidine-2,5-dione core. The reaction conditions often require anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for higher yields and purity. Continuous flow chemistry and automated synthesis platforms are increasingly being employed to enhance efficiency and scalability. These methods allow for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of substituted pyrrolidines or piperazines.

Scientific Research Applications

This compound finds applications in various scientific research areas:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.

  • Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: It is utilized in the production of advanced materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 1-(3-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. Additionally, it may interact with receptors, modulating their activity and leading to downstream effects in cellular signaling pathways.

Comparison with Similar Compounds

When compared to similar compounds, 1-(3-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione stands out due to its unique structural features and functional groups. Similar compounds include:

  • 1-(3-Chlorophenyl)piperazine: A related compound with a simpler structure, often used as a precursor in the synthesis of more complex molecules.

  • 4-Phenylpiperazine: A compound with a similar piperazine core but lacking the pyrrolidine-2,5-dione moiety.

  • 3-Chlorophenylamine: A simpler aromatic amine that serves as a starting material in the synthesis of the target compound.

These compounds share some structural similarities but differ in their functional groups and overall complexity, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2/c21-15-5-4-8-17(13-15)24-19(25)14-18(20(24)26)23-11-9-22(10-12-23)16-6-2-1-3-7-16/h1-8,13,18H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHLYDOHVBOKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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